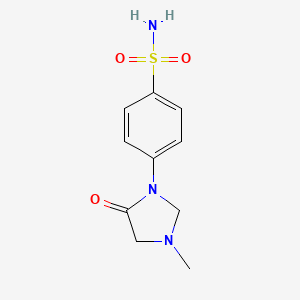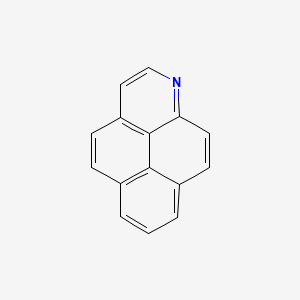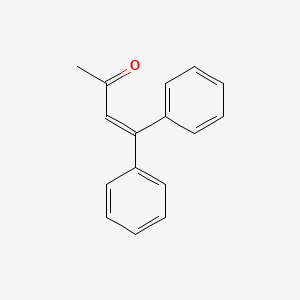![molecular formula C12H12N2O B14743145 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one CAS No. 1706-26-9](/img/structure/B14743145.png)
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one is a heterocyclic compound that belongs to the diazepine family This compound is characterized by a seven-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one can be achieved through several methods. One common approach involves the photoisomerization of 2,3-dihydro-5-methyl-6-phenyl-4H-1,2-diazepin-4-one . This reaction typically requires specific light conditions to induce the isomerization process.
Another method involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .
Industrial Production Methods
the scalable synthesis of related compounds, such as midazolam, suggests that similar approaches could be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the diazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated diazepine rings .
Applications De Recherche Scientifique
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anxiolytic and anticonvulsant activities.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects. The exact pathways and targets involved are still under investigation, but it is believed to influence GABAergic transmission, similar to other diazepine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with a wide range of therapeutic applications.
Uniqueness
5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and development in multiple fields .
Propriétés
Numéro CAS |
1706-26-9 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
5-methyl-4-phenyl-1,7-dihydrodiazepin-6-one |
InChI |
InChI=1S/C12H12N2O/c1-9-11(7-13-14-8-12(9)15)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 |
Clé InChI |
RTEPNEJQSYBQHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NNCC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


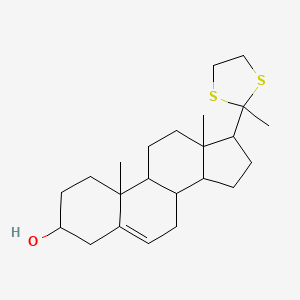
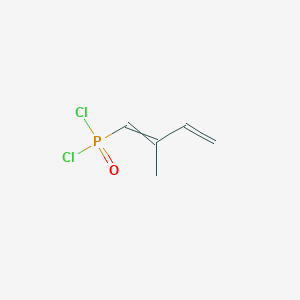
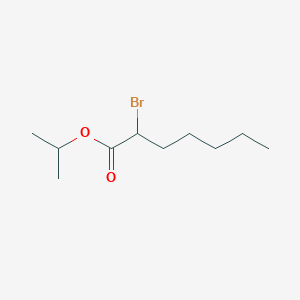

![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
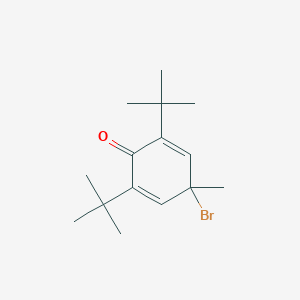


![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
